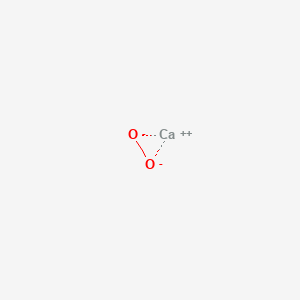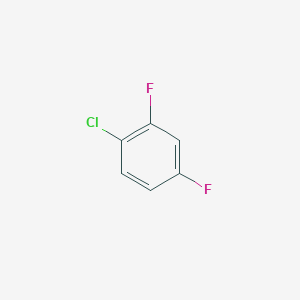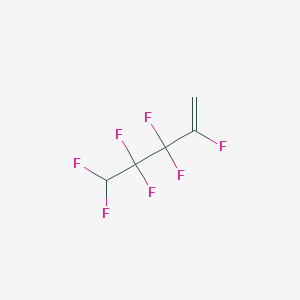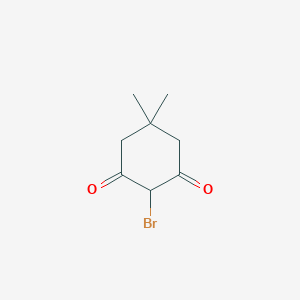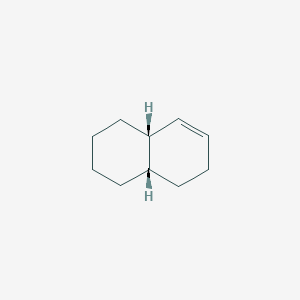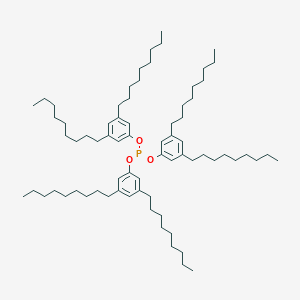
Tris(dinonylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dinonylphenyl) phosphite, commonly known as TNPP, is a type of organophosphite stabilizer that is widely used in the plastic industry. It is an effective antioxidant that can prevent the degradation of polymers during processing and storage. TNPP is one of the most commonly used phosphite stabilizers due to its excellent thermal stability and low volatility.
Wirkmechanismus
The mechanism of action of TNPP involves the scavenging of free radicals that are formed during the degradation of polymers. TNPP reacts with these free radicals and prevents further degradation of the polymer. The stabilizing effect of TNPP is due to its ability to donate hydrogen atoms to free radicals, which prevents them from reacting with the polymer.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of TNPP. However, studies have shown that TNPP can be toxic to aquatic organisms and may have endocrine-disrupting effects. Further research is needed to determine the potential health effects of TNPP exposure in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TNPP in lab experiments include its excellent thermal stability and low volatility, which make it easy to handle and store. However, TNPP can be expensive and may not be suitable for all types of polymers. Additionally, TNPP may interfere with certain analytical techniques, such as gas chromatography.
Zukünftige Richtungen
Future research on TNPP should focus on its potential health effects in humans and the environment. Additionally, there is a need for the development of alternative stabilizers that are more environmentally friendly and less toxic. Further research is also needed to optimize the synthesis method of TNPP and improve its effectiveness as a stabilizer for polymers.
Synthesemethoden
TNPP can be synthesized by reacting phosphorus trichloride with a mixture of nonylphenol and dinonylphenol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting TNPP is a clear liquid that can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
TNPP is widely used in the plastic industry as an antioxidant and stabilizer for a variety of polymers, including polyethylene, polypropylene, and polystyrene. It is also used in the production of synthetic rubber and other elastomers. TNPP has been extensively studied for its effectiveness in preventing the degradation of polymers during processing and storage.
Eigenschaften
CAS-Nummer |
1333-21-7 |
|---|---|
Produktname |
Tris(dinonylphenyl) phosphite |
Molekularformel |
C72H123O3P |
Molekulargewicht |
1067.7 g/mol |
IUPAC-Name |
tris[3,5-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-65(50-44-38-32-26-20-14-8-2)59-70(58-64)73-76(74-71-60-66(51-45-39-33-27-21-15-9-3)56-67(61-71)52-46-40-34-28-22-16-10-4)75-72-62-68(53-47-41-35-29-23-17-11-5)57-69(63-72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
InChI-Schlüssel |
WRSPWQHUHVRNFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Andere CAS-Nummern |
1333-21-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



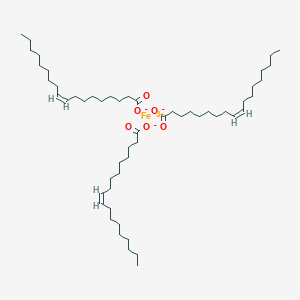
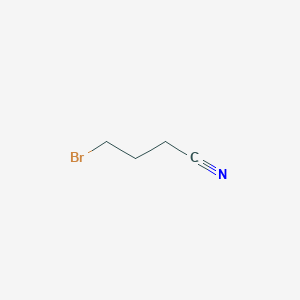
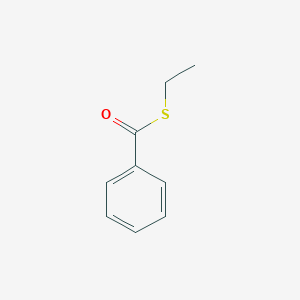
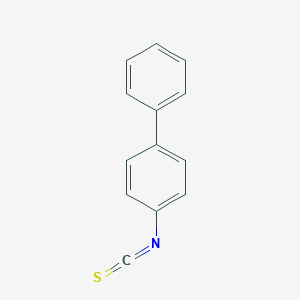
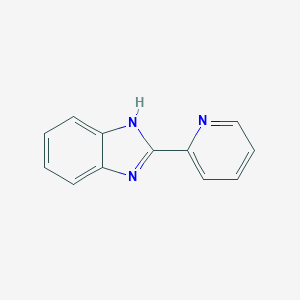
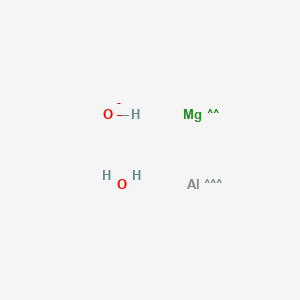
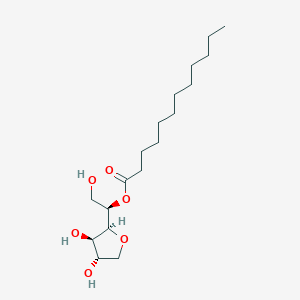
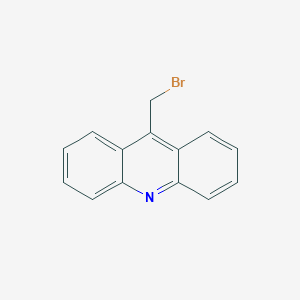
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
